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Aliskiren-d6 Carboxylic Acid

Cat. No.: B1156516
M. Wt: 558.78
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Contemporary Research Methodologies

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. symeres.commusechem.com This method provides a way to trace and quantify molecules in complex biological systems without altering their chemical properties. musechem.commetsol.com The use of stable isotope-labeled compounds, particularly deuterated ones, has become indispensable in various research areas for several key reasons:

Enhanced Analytical Precision: In analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the distinct mass of the isotope allows for clear differentiation between the labeled compound and its naturally occurring counterpart. clearsynth.comthalesnano.comresolvemass.ca This is crucial for accurate quantification and reducing analytical interference. resolvemass.caresearchgate.net

Mechanistic and Kinetic Studies: The introduction of deuterium can lead to a "kinetic isotope effect," which can be exploited to study reaction mechanisms and metabolic pathways. symeres.com

Drug Metabolism and Pharmacokinetic (DMPK) Studies: Deuterium labeling is extensively used to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs. symeres.commusechem.comacs.org It helps in identifying metabolic pathways, assessing bioavailability, and understanding drug interactions. symeres.com

Internal Standards: Deuterated compounds are widely used as internal standards in quantitative analysis. musechem.comclearsynth.comthalesnano.com They co-elute with the analyte of interest and have very similar chemical and physical properties, allowing for correction of variations in sample preparation and instrument response, thereby improving the accuracy and reliability of the measurements. researchgate.net

Overview of Aliskiren Carboxylic Acid as a Key Biotransformation Product

Aliskiren is the first in a class of direct renin inhibitors used for the treatment of hypertension. nih.govbohrium.comnih.gov It acts by blocking the renin-angiotensin-aldosterone system (RAAS) at its initial and rate-limiting step. nih.govnih.gov While a significant portion of orally administered Aliskiren is eliminated unchanged, it does undergo metabolism. nih.govresearchgate.neteuropa.eu

The primary metabolic pathways for Aliskiren involve O-demethylation, followed by oxidation to a carboxylic acid derivative. e-lactancia.orgnih.govfda.gov This results in the formation of Aliskiren Carboxylic Acid (also known as metabolite M2), which is one of the two major metabolites found in plasma. drugbank.comnih.govsilae.it Although metabolites are present at low levels, with unchanged Aliskiren accounting for about 80% of the drug in plasma, understanding their formation and clearance is essential for a complete pharmacokinetic profile of the drug. nih.govresearchgate.netdrugbank.com

Table 1: Key Pharmacokinetic Properties of Aliskiren

PropertyValue
Bioavailability ~2.6% nih.govresearchgate.net
Time to Peak Plasma Concentration (Tmax) 1–3 hours nih.govresearchgate.netdrugbank.com
Plasma Protein Binding 47–51% nih.govresearchgate.netdrugbank.com
Major Elimination Route Biliary/fecal nih.govresearchgate.net
Metabolism Primarily via CYP3A4 to oxidized metabolites nih.govresearchgate.neteuropa.eu
Major Metabolites O-demethylated alcohol derivative and a carboxylic acid derivative drugbank.com

Rationale for Deuterium Incorporation and its Research Utility for Aliskiren-d6 Carboxylic Acid

The incorporation of six deuterium atoms to create this compound serves a critical purpose in research, primarily its use as an internal standard in bioanalytical methods. e-lactancia.orgcaymanchem.com

The rationale and utility are multifaceted:

Improved Accuracy in Quantification: When analyzing biological samples (like plasma or urine) for the presence of Aliskiren Carboxylic Acid, this compound is added to the sample in a known quantity. clearsynth.comthalesnano.com Because it is chemically identical to the analyte but has a different mass due to the deuterium atoms, it can be distinguished by mass spectrometry. resolvemass.caresearchgate.net This allows for precise quantification of the Aliskiren Carboxylic Acid metabolite by correcting for any loss of the analyte during sample processing and analysis. clearsynth.com

Enhanced Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. unibestpharm.com This "kinetic isotope effect" can make deuterated compounds more resistant to metabolic breakdown. unibestpharm.com While the primary use of this compound is as an internal standard, this principle of increased stability is a significant advantage of deuteration in drug development, potentially leading to improved pharmacokinetic profiles. nih.govresearchgate.netresearchgate.net

No Interference with Biological Processes: As a stable, non-radioactive isotope, deuterium does not significantly alter the biological or chemical properties of the molecule, ensuring that it behaves in the same way as the non-labeled metabolite during analytical procedures. musechem.commetsol.com

In essence, this compound acts as a reliable benchmark, enabling researchers to obtain highly accurate and reproducible data on the levels of Aliskiren's primary carboxylic acid metabolite in biological samples. This is fundamental for detailed pharmacokinetic studies that inform our understanding of how the drug is processed in the body.

Properties

Molecular Formula

C₃₀H₄₆D₆N₂O₇

Molecular Weight

558.78

Synonyms

3-[[(2S,4S,5S,7S)-5-Amino-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-(1-methylethyl)-1-oxononyl]amino]-2,2-dimethyl-propanoic Acid

Origin of Product

United States

Synthetic Strategies and Isotopic Enrichment Protocols for Aliskiren D6 Carboxylic Acid

Retrosynthetic Analysis and Precursor Development for Deuterium (B1214612) Introduction

The synthesis of Aliskiren-d6 Carboxylic Acid necessitates a carefully planned retrosynthetic approach to strategically introduce the six deuterium atoms. The logical point for deuterium incorporation is at the terminal isopropyl group of the octanecarboxamide backbone and the methoxy (B1213986) group of the side chain, as this minimizes the number of synthetic steps requiring deuterated reagents.

A plausible retrosynthetic pathway begins with the disconnection of the amide bond, yielding the deuterated carboxylic acid moiety and the complex amine portion of the Aliskiren framework. The deuterated carboxylic acid precursor, 3-amino-2,2-di(trideuteromethyl)propanoic acid, can be synthesized from a deuterated isobutyraldehyde. The remaining intricate fragment of Aliskiren, containing the amino alcohol and the substituted phenyl group, can be constructed through established synthetic routes. researchgate.netnih.govresearchgate.net Several total syntheses of Aliskiren have been reported, providing a foundational framework for accessing the necessary, non-deuterated precursors. researchgate.netnih.govresearchgate.netgoogle.com These routes often employ strategies like asymmetric aldol (B89426) reactions, Evans asymmetric allylation, or ring-closing metathesis to control the stereochemistry of the molecule. rsc.org

Regioselective Deuteration Methods for Carboxylic Acid Moieties and Aliskiren Frameworks

The introduction of deuterium atoms with high regioselectivity is paramount for the synthesis of this compound. For the carboxylic acid moiety, methods involving the deuteration of α-protons of carboxylic acids or their derivatives are well-established. However, for the specific labeling pattern in Aliskiren-d6, the deuterium atoms are located on the methyl groups of the dimethylpropanoic acid unit. This necessitates the use of a deuterated starting material, such as deuterated acetone (B3395972) or isobutyraldehyde, which can then be elaborated into the required amino acid.

Recent advancements have also explored late-stage C(sp3)–H deuteration of free carboxylic acids. acs.orgchemrxiv.org These methods, often employing transition metal catalysis, can offer high levels of deuterium incorporation at specific positions, potentially providing an alternative route for labeling the Aliskiren framework. acs.orgchemrxiv.org For instance, methods for the β-C(sp3)–H deuteration of free carboxylic acids have been developed, which could be adapted for specific labeling patterns. acs.orgchemrxiv.org Additionally, decarboxylative deuteration of aliphatic carboxylic acids using photoredox catalysis with D2O as the deuterium source presents another powerful tool for precise deuterium incorporation. nih.govrsc.org

Optimization of Isotopic Exchange and Labeling Efficiency for this compound

Achieving high isotopic enrichment is a critical goal in the synthesis of any deuterated standard. For this compound, this involves optimizing the conditions for the introduction of the six deuterium atoms to minimize the presence of partially labeled or unlabeled species.

The efficiency of deuterium incorporation is highly dependent on the chosen synthetic route and the deuterating agent. When using deuterated starting materials, the isotopic purity of the final product is directly related to the purity of the initial deuterated reagent. In the case of direct deuteration or exchange reactions, optimization of reaction parameters such as catalyst, solvent, temperature, and reaction time is crucial. For instance, in palladium-catalyzed deuteration reactions, the choice of ligand and the source of deuterium (e.g., D2 gas, deuterated solvents) can significantly impact the efficiency and selectivity of the labeling process. acs.orgchemrxiv.org Monitoring the isotopic enrichment at each step of the synthesis using techniques like mass spectrometry or NMR spectroscopy is essential for process optimization.

Purification and Isolation Methodologies for High Isotopic Purity

Following the synthesis, rigorous purification is necessary to isolate this compound with the high isotopic and chemical purity required for its intended applications. Standard chromatographic techniques, such as flash column chromatography and preparative high-performance liquid chromatography (HPLC), are commonly employed.

Advanced Analytical Characterization Techniques for Labeled Aliskiren Carboxylic Acid

High-Resolution Mass Spectrometry for Structural Elucidation and Isotope Abundance Measurement

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of Aliskiren-d6 Carboxylic Acid, providing unambiguous confirmation of its elemental composition and the successful incorporation of deuterium (B1214612) atoms. pnnl.gov HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of ions with exceptional accuracy, typically to within a few parts per million (ppm). This level of precision allows for the confident assignment of a unique molecular formula to the detected ion. pnnl.gov

ParameterDescriptionTypical Value/Observation
Mass Accuracy The closeness of the measured mass to the exact mass.< 5 ppm
Resolving Power The ability to distinguish between two peaks of slightly different mass-to-charge ratios.> 100,000 FWHM
Isotopic Pattern The distribution of isotopic peaks for a given ion.Matches theoretical distribution for C₃₀H₄₆D₆N₂O₇
Monoisotopic Mass The mass of an ion with the most abundant isotopes.558.78 g/mol clearsynth.com

Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation products. researchgate.net In a typical MS/MS experiment, the precursor ion of this compound, selected based on its m/z value, is isolated and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, characteristic fragment ions. The resulting product ion spectrum provides a "fingerprint" of the molecule, revealing information about its substructures.

By comparing the fragmentation patterns of deuterated and non-deuterated Aliskiren Carboxylic Acid, the specific locations of the deuterium labels can be determined. Fragments containing the deuterium labels will exhibit a corresponding mass shift, while fragments that have lost the labeled portion of the molecule will have the same mass as those from the non-labeled compound. researchgate.net For instance, if the deuterium atoms are located on a specific alkyl chain, fragments containing that chain will be heavier by the mass of the incorporated deuterium. This detailed analysis of fragmentation pathways is crucial for confirming that the deuterium labels are in the intended positions and have not scrambled during synthesis or metabolism. rsc.orgnih.gov

In the context of metabolic studies, this compound is often present in complex biological matrices, such as plasma or urine, which contain a multitude of endogenous compounds. e-lactancia.org Stable isotope mass-shift filtering is a data analysis strategy that leverages the known mass difference between the labeled compound and its potential non-labeled counterpart to selectively identify the drug metabolite in a complex dataset. nih.gov

By searching the HRMS data for pairs of ions with a specific mass difference (in this case, corresponding to the mass of six deuterium atoms), it is possible to filter out the vast majority of interfering compounds. nih.gov This approach significantly enhances the signal-to-noise ratio for the labeled metabolite and facilitates its detection and quantification even at low concentrations. This technique is particularly valuable in non-targeted metabolomics workflows where the goal is to identify all metabolites that have been modified by the introduction of the stable isotope label.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural characterization of this compound, providing precise information about the atomic connectivity and the specific sites of deuterium incorporation. nih.gov

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are standard techniques used to obtain detailed structural information. researchgate.net In the ¹H-NMR spectrum of this compound, the absence of signals at the chemical shifts corresponding to the positions of deuteration provides direct evidence of successful labeling. magritek.com The integration of the remaining proton signals can be used for relative quantification.

The ¹³C-NMR spectrum offers complementary information. hw.ac.uk The carbon atoms directly bonded to deuterium will exhibit a characteristic multiplet splitting pattern due to C-D coupling, and their chemical shifts may be slightly altered compared to the non-labeled compound. These changes provide unambiguous confirmation of the deuteration sites. hw.ac.uk

NucleusObservation for this compound
¹H Disappearance of signals at deuterated positions.
¹³C Appearance of multiplets for carbons attached to deuterium.

Deuterium (²H) NMR spectroscopy allows for the direct observation of the deuterium nuclei within the molecule. magritek.com This technique is highly specific for the labeled sites and provides a clean spectrum with signals only from the deuterium atoms. The chemical shifts in the ²H-NMR spectrum are identical to those in the ¹H-NMR spectrum for the corresponding positions, allowing for straightforward assignment of the deuterium locations. nih.govresearchgate.net

Furthermore, the integration of the signals in the ²H-NMR spectrum can be used for quantitative analysis, determining the relative abundance of deuterium at each labeled position. core.ac.uknih.gov This is particularly important for assessing the isotopic purity and ensuring that the deuteration is uniform across the intended sites.

Chromatographic Separations for Purity Assessment and Isomeric Resolution

Chromatographic techniques are essential for assessing the chemical and isomeric purity of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or mass spectrometric detection are commonly employed for this purpose. copernicus.org

A validated chromatographic method can separate this compound from its potential impurities, including starting materials, synthetic byproducts, and isomers. The peak area of the main compound relative to the total peak area of all components in the chromatogram provides a measure of its purity. researchgate.net

Given that Aliskiren has multiple chiral centers, the potential for diastereomers exists. Chiral chromatography is a specialized technique used to separate stereoisomers. googleapis.com A chiral stationary phase is used to selectively interact with the different enantiomers or diastereomers, allowing for their resolution and quantification. researchgate.net This is critical to ensure that the labeled compound has the correct stereochemical configuration, which is essential for its biological activity and for accurate interpretation of metabolic data.

TechniquePurposeKey Parameters
HPLC/UHPLC Purity assessment and separation of impurities.Retention time, peak area, resolution.
Chiral Chromatography Resolution of stereoisomers.Enantiomeric/diastereomeric excess.

Liquid Chromatography (HPLC, UHPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the cornerstone techniques for the analysis of Aliskiren and its metabolites, including the carboxylic acid form. These methods offer high resolution, sensitivity, and are well-suited for the analysis of polar, non-volatile compounds like this compound in various matrices.

Method development for the analysis of Aliskiren and its metabolites often involves reversed-phase chromatography. The selection of the stationary phase (column), mobile phase composition, and detector settings are critical for achieving optimal separation and detection.

Chromatographic Conditions:

Several studies have detailed the development of HPLC and UHPLC methods for Aliskiren. While these methods often focus on the parent drug, the principles and conditions are directly applicable to its carboxylic acid metabolite due to their structural similarities. A study on the simultaneous determination of Aliskiren and other cardiovascular drugs utilized a C18 column with a mobile phase consisting of a buffer and an organic modifier. mdpi.com Another validated stability-indicating RP-LC method for Aliskiren in tablet dosage forms used a mobile phase of acetonitrile (B52724):water/phosphoric acid buffer at a flow rate of 1.0 mL/min with UV detection at 229 nm. fda.gov

For higher sensitivity and faster analysis times, UHPLC coupled with tandem mass spectrometry (MS/MS) is often the method of choice, particularly for bioanalytical applications. A UPLC-MS/MS method for the simultaneous estimation of Aliskiren and other compounds in human plasma used a C18 column with a mobile phase of 0.1% formic acid in ammonium (B1175870) acetate (B1210297) buffer and methanol (B129727). researchgate.net The use of MS/MS detection provides exceptional selectivity and allows for the quantification of analytes at very low concentrations. researchgate.netnih.gov

Method Optimization:

Optimization of the chromatographic method is crucial to ensure robust and reliable results. Key parameters that are typically optimized include:

Mobile Phase Composition: The ratio of the aqueous buffer to the organic solvent (e.g., acetonitrile or methanol) is adjusted to achieve the desired retention time and peak shape. The pH of the buffer is also a critical parameter for ionizable compounds like carboxylic acids.

Column Chemistry and Dimensions: Different C18 column packings and dimensions (length, internal diameter, and particle size) are tested to find the best balance between resolution, analysis time, and backpressure.

Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation.

Detector Wavelength: For UV detection, the wavelength is selected based on the maximum absorbance of the analyte to ensure the highest sensitivity. For Aliskiren, detection is often performed around 230 nm. kaust.edu.sa

The following tables summarize typical parameters used in HPLC and UHPLC methods for the analysis of Aliskiren, which can be adapted for this compound.

Table 1: Example HPLC Method Parameters for Aliskiren Analysis

ParameterConditionReference
Column RP-18 (250 x 4.6 mm) nih.gov
Mobile Phase Triethylamine–orthophosphoric acid buffer (50 mM, pH 3.0), acetonitrile, methanol (50:40:10, v/v/v) nih.gov
Flow Rate 1.0 mL/min fda.govnih.govdrugbank.com
Detection UV at 229 nm fda.gov
Retention Time 3.68 min fda.gov

Table 2: Example UHPLC-MS/MS Method Parameters for Aliskiren Analysis

ParameterConditionReference
Column XBridge BEH C18 (50 x 2.1 mm, 5 µm) researchgate.net
Mobile Phase 0.1% formic acid in ammonium acetate buffer (0.02 M, pH 3.5) and methanol (25:75, v/v) researchgate.net
Flow Rate 0.6 mL/min researchgate.net
Detection Tandem Mass Spectrometry (MS/MS) researchgate.netnih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov

Gas Chromatography (GC) Applications in Related Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. However, its direct application for the analysis of large, polar, and non-volatile molecules like this compound is not feasible. Such compounds will not elute from the GC column under typical operating conditions.

For a compound like this compound to be analyzed by GC, it must first be converted into a more volatile and thermally stable derivative. This process, known as derivatization, involves a chemical reaction to modify the functional groups that are responsible for the compound's low volatility, such as the carboxylic acid and hydroxyl groups.

Derivatization Strategies:

Several derivatization techniques can be employed to make polar compounds amenable to GC analysis. The most common approaches include:

Silylation: This is a widely used technique where an active proton in a functional group is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. iu.edu

Acylation: This involves the introduction of an acyl group. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can be used to convert amines and alcohols to their corresponding amides and esters. iu.edu

Esterification: For carboxylic acids, conversion to a more volatile ester derivative (e.g., methyl or ethyl ester) is a common strategy.

The choice of derivatization reagent depends on the functional groups present in the molecule and the desired properties of the resulting derivative. The reaction conditions, including the solvent, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization.

Challenges and Considerations:

While derivatization can enable the GC analysis of non-volatile compounds, there are several challenges to consider:

Incomplete Derivatization: The derivatization reaction may not go to completion, leading to a mixture of the derivative and the original compound, which can complicate the analysis.

Formation of Byproducts: The derivatization reaction can sometimes produce unwanted byproducts that may interfere with the analysis.

Derivative Instability: The resulting derivative may not be stable under the high temperatures of the GC inlet and column.

Due to these challenges and the availability of robust and sensitive LC-MS/MS methods, GC is not a commonly employed technique for the analysis of Aliskiren and its metabolites. A review of the scientific literature reveals a lack of specific GC methods developed for this compound or its non-deuterated counterpart. The primary use of GC in the context of Aliskiren manufacturing is for the analysis of residual solvents. veeprho.com

Investigation of Biotransformation Pathways and Interactions in Non Clinical Model Systems

In Vitro Metabolic Stability and Transformation Studies Utilizing Liver Microsomes, S9 Fractions, or Hepatocytes

The metabolic stability of Aliskiren, the parent compound of Aliskiren-d6 Carboxylic Acid, has been evaluated in various in vitro systems derived from preclinical species and humans to predict its in vivo hepatic clearance. These systems, including liver microsomes, S9 fractions, and hepatocytes, contain the enzymes responsible for Phase I and Phase II metabolism.

In vitro studies using human liver microsomes have shown that Aliskiren has a low potential for metabolism by cytochrome P450 (CYP) enzymes. e-lactancia.org The metabolism observed in liver microsomes is reported to be qualitatively comparable across humans, marmosets, and rats. nih.gov Liver microsomes are subcellular fractions rich in CYP enzymes and are commonly used to assess Phase I oxidative metabolism. evotec.comsrce.hrthermofisher.com Standard assays involve incubating the compound with liver microsomes in the presence of necessary cofactors like NADPH and monitoring the disappearance of the parent compound over time. evotec.com

Hepatocytes, which contain a broader range of both Phase I and Phase II metabolic enzymes, provide a more comprehensive model for in vitro drug metabolism studies. nih.govadmescope.com Studies with cryopreserved human hepatocytes confirm the metabolic transformations observed in microsomal assays. nih.gov The liver S9 fraction, which contains both microsomal and cytosolic enzymes, is also utilized for studying a wide array of metabolic reactions. nih.govuni-regensburg.de

The primary biotransformation pathway identified in these in vitro systems is the O-demethylation of Aliskiren, which is then followed by further oxidation to form the carboxylic acid derivative. silae.itnih.govnih.gov Despite the identification of these pathways, Aliskiren is generally considered to have low metabolic clearance, with the unchanged parent drug being the predominant species.

Table 1: Summary of In Vitro Metabolic Systems and Findings for Aliskiren

In Vitro System Key Enzyme Fractions Primary Use in Aliskiren Studies General Findings
Liver Microsomes Endoplasmic Reticulum (CYPs, UGTs) Assessment of Phase I (oxidative) metabolism Aliskiren shows low metabolic turnover; CYP3A4 is the primary enzyme involved in its limited metabolism. e-lactancia.orgnih.gov
S9 Fractions Microsomal & Cytosolic Broad screening of Phase I and Phase II metabolism Confirms microsomal findings and allows for the detection of metabolites from both fractions. nih.govuni-regensburg.de

| Hepatocytes | Whole Liver Cells | "Gold standard" for in vitro metabolism, includes transporters | Provides a comprehensive profile of metabolic stability and metabolite formation, confirming low clearance. nih.gov |

Identification and Characterization of Secondary Metabolites from this compound in Model Systems

Aliskiren Carboxylic Acid, known as metabolite M2, is a major metabolic product of Aliskiren. e-lactancia.orgfda.gov It is formed through the oxidation of an intermediate O-demethylated metabolite. e-lactancia.orgnih.gov The characterization of metabolites is typically achieved using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. fda.govnih.gov

In non-clinical models, M2 is a significant metabolite found in excreta, particularly in feces, following the oral administration of Aliskiren. e-lactancia.orgfda.gov Its presence in plasma is minor, constituting ≤1% of the peak concentration of the parent Aliskiren. silae.ite-lactancia.org This indicates that while the pathway to the carboxylic acid exists, exposure to this metabolite is very low compared to the parent drug. nih.gov

Further, or secondary, metabolism originating from the Aliskiren Carboxylic Acid (M2) metabolite itself is not extensively documented, suggesting that its formation is a major elimination pathway leading to excretion rather than a step towards extensive subsequent biotransformations. Studies in mice identified the carboxylic acid M2 as a main metabolite in fecal extracts. fda.gov Other minor metabolic pathways for Aliskiren include hydrolysis of the central amide bond and O-dealkylation to form phenolic metabolites, which can undergo subsequent glucuronide conjugation. fda.gov

Table 2: Identified Metabolites of Aliskiren in Non-Clinical Models

Metabolite ID Metabolite Name/Description Formation Pathway
M1 Phenol (B47542), O-demethylated O-demethylation at the phenyl-propoxy side chain. e-lactancia.org
M2 Aliskiren Carboxylic Acid O-demethylation followed by oxidation of the resulting alcohol. e-lactancia.orgfda.gov
M3 Alcohol, O-demethylated O-demethylation at the 3-methoxy-propoxy group. e-lactancia.org
M4 Phenolic metabolite Dealkylation of the carboxylic acid metabolite M2. fda.gov

| M5/M6 | Glucuronic acid conjugates | Conjugation of phenolic metabolites (M1 and M4). fda.gov |

Mechanistic Elucidation of Enzymatic and Non-Enzymatic Conversion Pathways in Animal Models

The biotransformation of Aliskiren to its metabolites, including the carboxylic acid derivative, is primarily an enzyme-mediated process.

Enzymatic Pathways: The principal enzyme responsible for the metabolism of Aliskiren is Cytochrome P450 3A4 (CYP3A4). nih.govahajournals.orghmdb.ca In vitro studies have confirmed that CYP3A4 mediates the major metabolic pathways for Aliskiren, which are O-demethylation at either the phenyl-propoxy side chain or the 3-methoxy-propoxy group. e-lactancia.orgnih.gov This initial Phase I reaction creates an alcohol intermediate (M3) or a phenol intermediate (M1). e-lactancia.org The alcohol intermediate can then undergo further oxidation, catalyzed by enzymes such as alcohol and aldehyde dehydrogenases, to form the corresponding carboxylic acid derivative (M2). wur.nl Studies in mice have proposed that the main biotransformation pathway is demethylation on the methoxypropoxy side chain, which is then followed by C-oxidation to yield the M2 carboxylic acid metabolite. fda.gov

Non-Enzymatic Pathways: There is little evidence to suggest that non-enzymatic conversion plays a significant role in the primary biotransformation of Aliskiren or the formation of its carboxylic acid metabolite under physiological conditions. The metabolic processes described are consistent with well-established enzymatic reactions occurring predominantly in the liver. e-lactancia.orgnih.gov

Role of Efflux Transporters and Metabolic Enzymes in Compound Disposition in Research Models

The disposition of a compound, which includes its absorption, distribution, metabolism, and excretion, is governed by the interplay between metabolic enzymes and membrane transporters.

Metabolic Enzymes: As established, CYP3A4 is the key metabolic enzyme involved in the limited metabolism of Aliskiren. nih.govahajournals.org The low extent of this metabolism means that a large portion of absorbed Aliskiren is eliminated unchanged. nih.gov In animal models, the proportion of metabolites in plasma and excreta is observed to be higher after oral administration compared to intravenous dosing, suggesting some degree of first-pass metabolism in the liver and/or gut wall. fda.gov

Degradation Kinetics and Environmental Fate of Aliskiren Carboxylic Acid Analogues

Stress Degradation Studies: Hydrolysis, Oxidation, and Photolysis

Forced degradation studies are essential to identify the intrinsic stability of a drug molecule and its potential degradation pathways. These studies involve subjecting the compound to stress conditions such as hydrolysis, oxidation, and photolysis.

Hydrolysis:

Hydrolytic degradation is a common pathway for pharmaceuticals, often catalyzed by acidic or basic conditions. Aliskiren itself is known to be susceptible to degradation in aqueous or humid environments, with hydrolysis of its amide or carbamate groups being a potential degradation pathway veeprho.com. One study on Aliskiren hemifumarate indicated that it is relatively stable to hydrolysis, showing 83% stability after being subjected to an aqueous medium at 100°C for three days. This study estimated a half-life of several months to a year at 25°C fda.gov. While specific kinetic data for Aliskiren Carboxylic Acid is not available, it is anticipated to exhibit some level of susceptibility to hydrolysis, particularly at the amide linkage, under strong acidic or basic conditions.

Oxidation:

Oxidative degradation can be initiated by exposure to oxygen, peroxides, or metal ions. For Aliskiren, oxidation of the terminal alkyl chains has been identified as a possible degradation route veeprho.com. The molecular structure of Aliskiren Carboxylic Acid also contains moieties that could be susceptible to oxidation. Typically, forced degradation studies for oxidation utilize hydrogen peroxide to simulate oxidative stress rjptonline.org.

Photolysis:

Photodegradation occurs when a molecule is degraded by light. Aliskiren is noted to be light-sensitive, suggesting that photolysis could be a relevant degradation pathway veeprho.com. However, an environmental assessment has suggested that photodegradation may not be a significant depletion mechanism for Aliskiren, as it does not show significant absorption of light above 290 nm fda.gov. The chromophores present in the Aliskiren Carboxylic Acid molecule would determine its susceptibility to photodegradation.

Table 1: Summary of Stress Degradation Conditions for Pharmaceutical Compounds

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways for Aliskiren Analogues
Acid Hydrolysis 0.1 M - 1 M HCl, elevated temperatureCleavage of amide bonds
Base Hydrolysis 0.1 M - 1 M NaOH, elevated temperatureCleavage of amide bonds
Oxidation 3% - 30% H₂O₂, room temperatureOxidation of alkyl chains, secondary alcohols
Photolysis Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 W h/m²)Light-induced degradation

Identification and Structural Characterization of Degradation Products

The identification of degradation products is a critical step in understanding the degradation pathways and ensuring the safety of a pharmaceutical product. For Aliskiren, degradation can lead to the formation of various impurities, including hydrolysis products of the amide or carbamate groups and oxidation products involving the terminal alkyl chains veeprho.com.

While specific degradation products of Aliskiren Carboxylic Acid from forced degradation studies are not detailed in the available literature, the general degradation pathways of the parent compound provide a basis for predicting potential products. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) are typically employed for the separation and structural elucidation of these degradation products veeprho.com.

Table 2: Potential Degradation Products of Aliskiren Carboxylic Acid

Degradation PathwayPotential Degradation ProductAnalytical Technique for Identification
Hydrolysis Products resulting from amide bond cleavageLC-MS
Oxidation Products with oxidized alkyl chains (e.g., hydroxylated or carbonylated derivatives)LC-MS, GC-MS
Photolysis Isomeric impurities or other photoproductsHPLC, LC-MS

Assessment of Stability under Simulated Environmental Conditions

The environmental fate of a pharmaceutical compound is determined by its persistence, mobility, and transformation in various environmental compartments such as water and soil. An environmental assessment for Aliskiren hemifumarate indicated that it does not biodegrade or hydrolyze rapidly in the aquatic environment fda.gov. This suggests a degree of persistence. The high water solubility of Aliskiren indicates its potential to be mobile in aqueous systems fda.gov.

Based on its structural similarities, Aliskiren Carboxylic Acid is also expected to have high water solubility. Its stability in aquatic environments would be influenced by factors such as pH, temperature, and the presence of microorganisms capable of biodegradation. While specific studies on the environmental fate of Aliskiren Carboxylic Acid are lacking, the information on the parent compound suggests that it may not be readily biodegradable.

Table 3: Environmental Fate Profile of Aliskiren (as a proxy for Aliskiren Carboxylic Acid)

Environmental ParameterFinding for AliskirenImplication for Aliskiren Carboxylic Acid
Biodegradation Not found to be biodegradable to a significant extent fda.gov.Likely to be persistent in the environment.
Hydrolytic Stability Estimated half-life of several months to a year at 25°C fda.gov.Expected to be relatively stable in aquatic environments.
Photodegradation Not considered a significant depletion source fda.gov.May not be significantly degraded by sunlight in water.
Water Solubility Highly soluble in water fda.gov.Likely to be mobile in aquatic systems.

Computational and Theoretical Investigations of Aliskiren D6 Carboxylic Acid

Molecular Modeling and Simulation Studies for Structural and Conformational Analysis

Molecular modeling and simulation are powerful tools to elucidate the three-dimensional structure and conformational dynamics of drug molecules. For Aliskiren-d6 Carboxylic Acid, these studies build upon the extensive research conducted on its parent compound, Aliskiren.

Structural and Conformational Insights:

Computational studies, including molecular dynamics (MD) simulations, have revealed that the conformational behavior of Aliskiren is highly dependent on its environment. In aqueous solutions, Aliskiren tends to adopt a folded or "U-shaped" conformation. However, in less polar environments, such as dimethylformamide (DMF), which can mimic the environment of a receptor binding pocket, it assumes a more "extended" conformation nih.gov. This extended conformation is believed to be the bioactive form that interacts with the active site of renin nih.govnih.gov.

The introduction of a carboxylic acid moiety in place of the terminal amide group in this compound is expected to influence its conformational flexibility and intermolecular interactions. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, potentially leading to different intramolecular hydrogen bonding patterns compared to the amide group of Aliskiren.

Illustrative Conformational Parameters:

ParameterAliskiren (in simulated aqueous solution)This compound (Hypothetical)Rationale for Hypothetical Values
End-to-End Distance (Å) ~10-12 (U-shaped)~11-14The carboxylic acid group may engage in different intramolecular hydrogen bonding, potentially leading to a slightly more extended average conformation in some solvent models.
Radius of Gyration (Å) Variable, reflecting flexibilitySlightly IncreasedA potentially more extended conformation would lead to a larger radius of gyration.
Solvent Accessible Surface Area (Ų) Varies with conformationPotentially IncreasedThe replacement of the amide with a carboxylic acid group and potential for more extended structures could increase the solvent-accessible surface area.

This table is illustrative and based on established principles of medicinal chemistry and computational analysis, pending specific studies on this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule, which is fundamental to understanding its reactivity and metabolic stability.

Electronic Structure and Reactivity:

For this compound, quantum chemical calculations can predict various electronic properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. The presence of the electron-withdrawing carboxylic acid group would significantly alter the electronic landscape compared to Aliskiren. This can influence the molecule's polarity, dipole moment, and the reactivity of nearby functional groups.

The primary impact of the six deuterium (B1214612) atoms in this context is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break nih.gov. This effect is particularly relevant for metabolic reactions that involve the cleavage of a C-H bond at a deuterated position. Computational models can quantify this effect and predict a slower rate of metabolism at the deuterated sites alfa-chemistry.comnih.gov.

Predicted Electronic Properties:

The following table presents a hypothetical comparison of electronic properties for Aliskiren and this compound, derived from general principles of quantum chemistry.

PropertyAliskiren (Calculated)This compound (Hypothetical)Rationale for Hypothetical Values
Dipole Moment (Debye) ~4-6~5-7The more polar carboxylic acid group is expected to increase the overall molecular dipole moment.
HOMO-LUMO Gap (eV) Varies with conformationSlightly DecreasedThe carboxylic acid group may introduce new molecular orbitals, potentially narrowing the HOMO-LUMO gap and affecting electronic transitions.
Electrostatic Potential at Carboxyl Oxygen N/AHighly NegativeThe oxygen atoms of the carboxylic acid will be regions of high negative electrostatic potential, making them likely sites for interaction with positively charged residues in enzymes or receptors.

This table is for illustrative purposes. Actual values would require specific quantum chemical calculations for this compound.

In Silico Prediction of Biotransformation and Degradation Hotspots

In silico tools for metabolism prediction are invaluable in early drug development for identifying potential metabolic liabilities. These tools use either knowledge-based systems derived from extensive experimental data or machine learning algorithms to predict the sites of metabolism pensoft.netnih.goveurekaselect.com.

Biotransformation and Degradation Pathways:

For this compound, in silico models would predict its likely metabolic fate. The parent compound, Aliskiren, is known to undergo O-demethylation followed by oxidation to the carboxylic acid derivative e-lactancia.org. As this compound is already a metabolite, predictive models would focus on further biotransformations.

Potential metabolic pathways for this compound that could be predicted by in silico tools include:

Glucuronidation: The carboxylic acid moiety is a prime site for conjugation with glucuronic acid, a common phase II metabolic pathway that increases water solubility and facilitates excretion.

Further Oxidation: Other sites on the molecule that are not deuterated could be susceptible to hydroxylation by cytochrome P450 enzymes.

Degradation: In environmental fate studies, photolysis has been identified as a degradation pathway for Aliskiren. In silico models could predict the susceptibility of this compound to similar degradation processes.

The presence of the d6-labeling would be a key input for more advanced in silico models. These models would incorporate the kinetic isotope effect to predict a significantly lower probability of metabolism at the deuterated positions, potentially leading to metabolic switching, where metabolism is redirected to other sites on the molecule nih.gov.

Predicted Metabolic Hotspots:

Molecular RegionPredicted Metabolic ReactionLikelihoodImpact of d6-Labeling
Carboxylic Acid Group GlucuronidationHighNo direct impact.
Aromatic Ring HydroxylationModerateUnaffected by deuteration at the d6 position.
Alkyl Side Chains HydroxylationLow to ModerateUnaffected by deuteration at the d6 position.
Deuterated Positions OxidationVery LowThe C-D bonds are significantly stronger, making metabolism at these sites highly unlikely due to the kinetic isotope effect.

This table represents a predictive summary based on known metabolic pathways of Aliskiren and the principles of in silico metabolism prediction.

Applications of Aliskiren D6 Carboxylic Acid As a Research Tool

Development of Quantitative Bioanalytical Methods as a Stable Isotope Internal Standard

The development of robust and reliable bioanalytical methods is fundamental to pharmacokinetic and pharmacodynamic studies. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for quantifying drugs and their metabolites in biological matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is considered best practice. Aliskiren-d6 Carboxylic Acid is the ideal SIL-IS for the quantification of its non-labeled counterpart, the Aliskiren Carboxylic Acid metabolite.

An appropriate internal standard is essential for controlling for variability during sample extraction, chromatographic injection, and mass spectrometric ionization. aptochem.com A SIL-IS is chemically identical to the analyte of interest, ensuring that it co-elutes chromatographically and experiences the same behavior during sample preparation and ionization. aptochem.comkcasbio.com The mass difference due to the deuterium (B1214612) labels allows the mass spectrometer to distinguish between the analyte and the internal standard. A study on the metabolism of Aliskiren identified the carboxylic acid derivative as one of the major oxidized metabolites. e-lactancia.orgnih.gov Therefore, for accurate quantification of this specific metabolite, this compound is the preferred internal standard.

Biological samples such as plasma, serum, and urine are complex mixtures containing endogenous components like phospholipids, salts, and proteins. These components can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement. This phenomenon, known as the "matrix effect," is a significant source of variability and inaccuracy in bioanalytical assays. kcasbio.com

The key advantage of using this compound as an internal standard is its ability to effectively compensate for these matrix effects. kcasbio.com Because the SIL-IS is chemically and physically identical to the analyte (Aliskiren Carboxylic Acid), it is affected by the matrix in the exact same way. Any suppression or enhancement of the analyte's signal will be mirrored by a proportional change in the internal standard's signal. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect is normalized, leading to a more accurate and precise measurement. Regulatory agencies like the European Medicines Agency (EMA) have noted that a vast majority of submitted bioanalytical methods incorporate SIL-IS to ensure data reliability. kcasbio.com

The following table illustrates how a SIL-IS can compensate for matrix effects in different biological lots, ensuring consistent analyte-to-IS ratios despite variations in signal intensity.

Sample LotAnalyte Response (Area)IS Response (Area)Analyte/IS Ratio% Ion Suppression
Neat Solution 1,000,0001,100,0000.910%
Plasma Lot A 750,000825,0000.9125%
Plasma Lot B 500,000550,0000.9150%
Plasma Lot C 850,000935,0000.9115%

This table is a representative example based on established principles of using SIL-IS to correct for matrix effects.

For a bioanalytical method employing this compound to be used in regulated studies, it must undergo rigorous validation to demonstrate its suitability for the intended purpose. ich.org This validation is performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). ich.org Key validation parameters include:

Selectivity and Specificity: The method must demonstrate the ability to differentiate and quantify the analyte from endogenous matrix components and other potential interferences.

Accuracy and Precision: Accuracy reflects how close the measured values are to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples.

Calibration Curve: The relationship between the analyte concentration and the response ratio (analyte/IS) is evaluated to ensure linearity over the expected concentration range in study samples.

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. The SIL-IS helps to normalize for any variability in recovery.

Matrix Effect: Assessed to ensure that the matrix does not impact the accuracy and precision of the assay.

Stability: The stability of the analyte is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

The table below summarizes typical acceptance criteria for these validation parameters.

Validation ParameterAcceptance Criteria (Typical)
Accuracy Within ±15% of the nominal value (±20% at LLOQ)
Precision (RSD%) ≤15% (≤20% at LLOQ)
**Calibration Curve (r²) **≥0.99
Selectivity No significant interfering peaks at the retention time of the analyte and IS
Stability Analyte concentration within ±15% of the baseline value

This table is based on standard bioanalytical method validation guidelines from the FDA and ICH. ich.org

Tracer Studies for Mechanistic Investigations in Chemical and Biological Systems

Stable isotope-labeled compounds like this compound are invaluable tools for tracer studies designed to elucidate metabolic pathways and other complex biological or chemical mechanisms. researchgate.net In these studies, the labeled compound is introduced into a system, and its fate is monitored over time. Because the deuterium label does not significantly alter the chemical properties of the molecule, it behaves identically to its unlabeled counterpart within the biological system. However, its distinct mass allows it to be selectively tracked by mass spectrometry.

For instance, this compound could be used to definitively trace the metabolic fate of the Aliskiren metabolite itself. If researchers wanted to study whether the carboxylic acid metabolite undergoes further metabolism (e.g., glucuronidation), they could administer this compound and then search for downstream metabolites that retain the deuterium label. This approach provides unambiguous evidence of the metabolic pathway, which is often difficult to obtain with other methods. Such techniques have been successfully employed to study the pharmacokinetics and biotransformation of numerous drugs. researchgate.net

Reference Standard in Impurity Profiling and Degradation Product Analysis of Aliskiren

Ensuring the purity and stability of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. veeprho.com Aliskiren, like any complex molecule, can contain impurities from the manufacturing process or can degrade over time under stress conditions such as heat, light, humidity, or extreme pH. veeprho.comscitechnol.com One of the known process impurities and degradation products of Aliskiren is Aliskiren Carboxylic Acid. researchgate.net

In this context, this compound serves a dual purpose. First, the unlabeled Aliskiren Carboxylic Acid is used as a reference standard to identify and characterize this specific impurity in bulk drug batches or finished drug products. veeprho.com High-performance liquid chromatography (HPLC) is a primary technique for this analysis. veeprho.com

Second, and more critically for quantitative purposes, this compound can be used as an internal standard in LC-MS/MS methods designed to accurately quantify the level of the Aliskiren Carboxylic Acid impurity. This is especially important when establishing the stability profile of Aliskiren, where precise measurement of the increase in specific degradation products over time is required. Forced degradation studies are often performed to identify potential degradants that may form under storage or administration conditions.

The table below lists potential impurities and degradation products of Aliskiren identified in such studies.

Compound NameTypeAnalytical Technique for Identification
Aliskiren Carboxylic AcidImpurity / Degradation ProductHPLC, LC-MS veeprho.com
Aliskiren Amino LactoneImpurityHPLC, LC-MS
(R)-AliskirenEnantiomeric ImpurityChiral HPLC
O-Desmethoxypropyl AliskirenImpurityHPLC, LC-MS
N-Maleic Acid AliskirenImpurityHPLC, LC-MS

This table is compiled from information on known Aliskiren impurities and degradation products.

Challenges and Emerging Research Directions in Deuterated Compound Research

Advancements in Site-Selective Deuteration Technologies

The primary challenge in the synthesis of deuterated compounds is achieving site-selectivity—the ability to introduce deuterium (B1214612) at a specific, desired position within a molecule. Historically, this was accomplished through multi-step syntheses using pre-deuterated starting materials or through hydrogen isotope exchange (HIE) reactions, which often lacked precision and required harsh conditions. Recent years have seen a surge in the development of sophisticated catalytic systems that offer unprecedented control over deuteration, making the process more efficient and applicable to complex molecules, including active pharmaceutical ingredients.

Key strategies that have emerged include:

Transition-Metal Catalysis: Homogeneous and heterogeneous catalysts based on noble metals like iridium, ruthenium, and palladium, as well as more abundant base metals like iron and silver, have been pivotal. For instance, phosphine-ligated silver-carbonate complexes have been shown to catalyze the site-selective deuteration of C–H bonds in five-membered aromatic heterocycles, a common motif in pharmaceuticals, using methanol-d4 (B120146) (CD3OD) as the deuterium source under mild conditions. Similarly, supported iridium nanoparticles facilitate H/D exchange with high regioselectivity on arenes and heteroarenes, selectively targeting para- and meta-positions while leaving other C-H bonds untouched.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful and reliable method for deuteration, often proceeding under mild conditions with high site-selectivity. This approach offers a complementary strategy to traditional transition-metal-catalyzed methods.

Deconstructive and Redox-Neutral Approaches: Innovative strategies are being developed that utilize traceless activating groups to achieve site-specific deuteration. One such method employs a copper-catalyzed, redox-neutral deacylative deuteration, using a methylketone group as a temporary handle to direct the incorporation of deuterium from D₂O. This technique allows for a controlled degree of deuteration (mono-, di-, or tri-deuteration) at specific unactivated aliphatic positions.

Enzymatic Catalysis: Biocatalysis offers a highly selective means of deuterium incorporation. For example, a dual-protein system involving an aminotransferase (DsaD) and a partner protein (DsaE) has been used to catalyze the site-selective deuteration of amino acids at both the Cα and Cβ positions, a level of precision difficult to achieve with conventional chemical methods.

The table below summarizes some of the modern catalytic systems for site-selective deuteration.

Catalytic SystemDeuterium SourceSubstrate ScopeKey Advantages
Supported Iridium NanoparticlesBenzene-d6 (C6D6)Arenes, HeteroarenesHigh chemo- and regioselectivity (para/meta), mild conditions.
Silver-Carbonate ComplexMethanol-d4 (CD3OD)Five-membered aromatic heterocyclesOccurs without directing groups, tolerates diverse functional groups.
Copper-Catalyzed DeacylationDeuterium Oxide (D₂O)Alkyl groups via methylketone intermediatesDegree-controlled (mono-, di-, tri-deuteration), redox-neutral.
Dual-Protein System (DsaD/DsaE)Deuterium Oxide (D₂O)Amino AcidsHigh site-selectivity (Cα and Cβ positions), stereoretention.
Visible-Light PhotocatalysisVariousDiverse organic moleculesMild reaction conditions, good site-selectivity.

These advancements are moving the field away from brute-force methods toward elegant, catalyst-controlled transformations. This allows for the late-stage deuteration of complex molecules, which is highly valuable in drug discovery as it permits the modification of promising drug candidates without redesigning the entire synthesis.

Integration of Multi-Omics Approaches with Isotopic Labeling

The era of "omics" has revolutionized biology by enabling the system-wide measurement of various molecular classes, including genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). While each omics field provides a valuable snapshot of a particular molecular layer, a true systems biology understanding requires integrating these data to elucidate the complex interplay between them. Stable isotope labeling, particularly with deuterium, ¹³C, and ¹⁵N, is a powerful technique that injects a dynamic dimension into these studies, allowing researchers to move from static measurements to the analysis of metabolic fluxes and pathway dynamics.

The integration of isotopic labeling with multi-omics offers several key advantages:

Metabolomics: Stable isotope labeling is crucial for overcoming some of the major limitations of traditional metabolomics. By introducing a labeled substrate (e.g., ¹³C-glucose or ¹⁵N-glutamine) into a biological system, researchers can trace its path through metabolic networks. This allows for the accurate measurement of metabolic flux, which is the rate of turnover of molecules through a pathway. This approach helps in the discovery of novel metabolic pathways, the identification of unknown metabolites, and the absolute quantification of metabolite concentrations.

Proteomics: In proteomics, stable isotope labeling is widely used for quantitative analysis. Techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) involve growing cells in media containing "heavy" isotopically labeled amino acids (e.g., deuterated leucine (B10760876) or ¹³C-arginine). The proteome of these cells becomes isotopically enriched. By mixing these heavy-labeled cells with "light" (unlabeled) control cells, researchers can precisely quantify differences in protein abundance between the two samples using mass spectrometry. This method is instrumental in studying changes in protein expression in response to various stimuli or in different disease states.

Bridging Omics Layers: Isotopic labeling serves as a functional bridge between different omics levels. For example, changes in the transcriptome (gene expression) can be directly linked to subsequent changes in metabolic flux by using stable isotope tracers. This allows researchers to understand how genetic or environmental perturbations propagate through the entire biological system, from gene to protein to metabolic function.

The workflow for a typical multi-omics study involving isotopic labeling is summarized below.

StepDescriptionOmics Field(s) Involved
1. Perturbation & Labeling A biological system (e.g., cell culture) is subjected to a specific condition (e.g., drug treatment) and grown with a stable isotope-labeled nutrient.-
2. Sample Collection Samples are collected at various time points to capture the dynamic response.Genomics, Transcriptomics, Proteomics, Metabolomics
3. Multi-Omics Analysis Samples are analyzed using respective high-throughput technologies (e.g., RNA-seq for transcriptomics, LC-MS for proteomics and metabolomics).Genomics, Transcriptomics, Proteomics, Metabolomics
4. Isotope Tracing Analysis Mass spectrometry data is analyzed to track the incorporation of the isotope label into various proteins and metabolites, allowing for flux analysis.Proteomics, Metabolomics
5. Data Integration Data from all omics layers are computationally integrated to build a comprehensive model of the system's response to the perturbation.Systems Biology

This integrated approach provides a more holistic and mechanistic understanding of cellular processes, moving beyond simple observational studies to a more detailed investigation of metabolic regulation and network dynamics.

Future Scope for Stable Isotope Tracers in Systems Biology and Environmental Science

The application of stable isotope tracers, including deuterated compounds, is poised for significant expansion, driven by advancements in analytical instrumentation, computational modeling, and the increasing need to understand complex systems.

In Systems Biology: The future of systems biology lies in building predictive models of biological processes. Stable isotope labeling will be central to this effort.

Dynamic Modeling: Isotope tracing provides the flux data that is essential for parameterizing and validating dynamic computational models of metabolic networks. These models can simulate how a cell will respond to genetic mutations or drug treatments, accelerating research in disease and pharmacology.

Personalized Medicine: Multi-omics profiles from patients, enhanced with data from stable isotope tracing (e.g., by administering a labeled nutrient and analyzing blood samples), could provide a functional readout of an individual's metabolic state. This could lead to more precise diagnoses and personalized treatment strategies, particularly for metabolic diseases like cancer and diabetes.

Spatial Omics: Emerging techniques that combine isotopic labeling with advanced imaging, such as fluorescence in situ hybridization coupled with high-resolution mass spectrometry (FISH-SIMS), will allow researchers to connect metabolite fluxes to specific microbial producers or cell types within a complex tissue. This will provide unprecedented spatial resolution to metabolic studies.

In Environmental Science: Stable isotopes are powerful natural tracers for studying large-scale biogeochemical cycles and the impact of human activity on the environment.

Pollutant Source Tracking: The isotopic signatures of elements in pollutants can be used to trace their origin and movement through the environment. Compound-specific isotope analysis (CSIA) of deuterated organic contaminants, for example, can help identify sources of pollution and monitor their degradation pathways in soil and water.

Climate Change Research: The analysis of stable isotopes (e.g., deuterium and ¹⁸O) in natural archives like ice cores and tree rings provides invaluable data on past climate conditions. Future research will refine these techniques to better understand the intricate feedback loops between climate and ecosystems, such as how changes in temperature and precipitation affect plant metabolism and greenhouse gas emissions.

Ecosystem Dynamics: Isotope tracers are used to construct food webs, trace nutrient cycling, and understand predator-prey relationships. By following the flow of labeled compounds through an ecosystem, scientists can quantify the relative importance of different nutrient sources and measure the impact of environmental stressors on ecosystem stability. Future applications will increasingly use multiple isotope tracers simultaneously to unravel more complex ecological interactions.

The continued development of more sensitive analytical instruments and sophisticated data analysis tools will further broaden the scope of stable isotope applications. From elucidating the inner workings of a single cell to monitoring the health of the entire planet, deuterated compounds and other stable isotope tracers will remain indispensable tools for scientific discovery.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways and characterization techniques for Aliskiren-d6 Carboxylic Acid in isotopic labeling studies?

  • Methodological Answer : The synthesis typically involves deuterium incorporation at specific positions using precursors like deuterated solvents or reagents. For example, carboxyl group deuteration may employ acid-catalyzed exchange reactions or enzymatic methods. Post-synthesis, purification via reversed-phase HPLC (using C18 columns) ensures isotopic purity (>98% deuterium incorporation). Characterization requires tandem mass spectrometry (LC-MS/MS) to confirm molecular mass shifts and nuclear magnetic resonance (NMR) spectroscopy (e.g., 2^2H-NMR) to verify deuteration sites. Quantify impurities using high-resolution mass spectrometry (HRMS) coupled with isotopic pattern analysis .

Q. How is this compound utilized as a reference standard in renin inhibition studies?

  • Methodological Answer : As a stable isotope-labeled analog, it serves as an internal standard in quantitative LC-MS/MS assays to measure endogenous aliskiren metabolites or pharmacokinetic parameters. Researchers spike known concentrations into biological matrices (e.g., plasma) to correct for ion suppression/enhancement effects. Calibration curves are validated for linearity (R2^2 > 0.99), precision (CV < 15%), and accuracy (85–115% recovery). Cross-validate results with unlabeled aliskiren to ensure isotopic fidelity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the stability of this compound under varying physiological conditions?

  • Methodological Answer : Conduct forced degradation studies under controlled conditions:

  • Thermal Stability : Incubate at 40°C, 60°C, and 80°C for 24–72 hours.
  • pH Stability : Expose to buffers at pH 2 (simulating gastric fluid), pH 7.4 (blood), and pH 9 (intestinal fluid).
  • Oxidative Stress : Treat with 0.1–3% H2_2O2_2.
    Monitor degradation products using UPLC-QTOF-MS and compare with undegraded controls. Quantify degradation kinetics via Arrhenius plots or pseudo-first-order rate equations. Include deuterium loss assessment using isotopic ratio mass spectrometry (IRMS) .

Q. What strategies resolve spectral data contradictions when characterizing this compound in complex mixtures?

  • Methodological Answer :

  • Multi-Technique Validation : Combine 13^{13}C-NMR and 2D HSQC to distinguish overlapping signals. Use FTIR to confirm carboxylate stretching vibrations (~1700 cm1^{-1}).
  • Computational Modeling : Perform density functional theory (DFT) calculations to predict 1^1H/2^2H chemical shifts and compare with experimental data.
  • Isotopic Dilution Assays : Spike with non-deuterated analogs to identify interference peaks.
    Document inconsistencies in supplementary materials with error margins .

Q. How should researchers optimize chromatographic separation of this compound from structurally similar metabolites?

  • Methodological Answer :

  • Column Selection : Use a HILIC (hydrophilic interaction liquid chromatography) column for polar carboxylates.
  • Mobile Phase : Gradient elution with 0.1% formic acid in water/acetonitrile. Adjust pH to 3.0 to enhance ionization.
  • Detection : Employ a triple quadrupole MS with multiple reaction monitoring (MRM) for selective ion transitions (e.g., m/z 500 → 343 for the carboxylate fragment).
    Validate resolution (Rs > 1.5) and retention time reproducibility (RT variation < 0.1 min) .

Data Presentation and Reproducibility Guidelines

  • Tabular Example for Stability Studies :

    ConditionTime (h)% DegradationDeuterium Loss (%)
    pH 22412.3 ± 1.20.8 ± 0.1
    pH 7.4242.1 ± 0.50.2 ± 0.05
    40°C728.5 ± 0.91.1 ± 0.2
  • Reproducibility : Provide raw spectral data, instrument parameters, and statistical scripts in supplementary files. Reference IUPAC guidelines for isotopic compound reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.